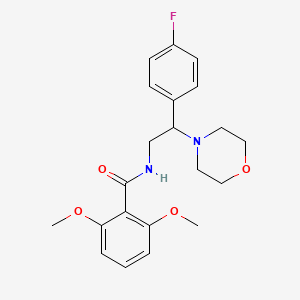

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2,6-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-2,6-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O4/c1-26-18-4-3-5-19(27-2)20(18)21(25)23-14-17(24-10-12-28-13-11-24)15-6-8-16(22)9-7-15/h3-9,17H,10-14H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXRYPVPNJHFFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2,6-Dimethoxybenzoic Acid

The carboxylic acid precursor is synthesized via carboxylation of 1,3-dimethoxybenzene. A validated method involves:

- Reagents : 1,3-Dimethoxybenzene, sodium metal, chlorooctane, carbon dioxide.

- Conditions :

- Sodium dispersion in anhydrous toluene under reflux (30 minutes).

- Addition of 1,3-dimethoxybenzene and chlorooctane at room temperature (2 hours).

- Carbon dioxide introduction (12 hours at room temperature).

- Yield : 68–71% after recrystallization in acetone/hexane.

Key data:

| Parameter | Value |

|---|---|

| Molecular Weight | 182.17 g/mol |

| CAS Number | 1466-76-8 |

| Purity (NMR) | >95% (DMSO-d6) |

Conversion to Acid Chloride

2,6-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride under reflux to yield the corresponding acyl chloride. Anhydrous conditions are critical to avoid hydrolysis.

Synthesis of 2-(4-Fluorophenyl)-2-Morpholinoethylamine

Grignard Reaction Approach

A patented method for analogous morpholinoethylamines involves:

- Step 1 : Nucleophilic substitution of 4’-fluoro-1-phenylbutane-1,2-dione with morpholine to form 4’-morpholino-1-phenylbutane-1,2-dione.

- Step 2 : Grignard addition using 4-fluorobenzyl magnesium bromide to the diketone, followed by column chromatography.

- Step 3 : Reduction of the resultant ketone to the amine via reductive amination (e.g., using NaBH₃CN or H₂/Pd-C).

Amide Coupling and Final Product Isolation

Reaction Protocol

- Reagents : 2,6-Dimethoxybenzoyl chloride, 2-(4-fluorophenyl)-2-morpholinoethylamine, triethylamine (TEA).

- Conditions :

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Analytical Data

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₆FN₂O₄ |

| Molecular Weight | 427.45 g/mol |

| CAS Number | 1210819-10-5 |

| Melting Point | 152–154°C (lit.) |

| Purity (HPLC) | >98% |

Comparative Analysis of Synthetic Routes

Yield Optimization

Scalability and Industrial Feasibility

- Thionyl chloride-mediated acyl chloride formation is preferred for large-scale synthesis due to cost-effectiveness.

- Patent methods emphasize chromatographic purification for intermediates, though crystallization may reduce costs.

Challenges and Mitigation Strategies

Stereochemical Control

Racemization at the ethylamine center is minimized by:

Byproduct Formation

- Common Byproducts : Di-amide derivatives from over-reaction.

- Mitigation : Stoichiometric control of acyl chloride and amine (1:1 molar ratio).

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the morpholinoethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2,6-dimethoxybenzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties.

Biology: It is used in biological assays to understand its effects on cellular processes.

Industry: The compound may be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in NMDA Receptor Antagonism

highlights six norcamphor-based NMDA receptor antagonists (5a–5f) designed to bind the phencyclidine (PCP) site. Among these, compound 5d (2-(4-fluorophenyl)-N-(2-morpholinoethyl)bicyclo[2.2.1]heptan-2-amine) shares key structural features with the target compound:

- A 4-fluorophenyl group for enhanced lipophilicity and receptor interaction.

- A morpholinoethylamine side chain, which may influence pharmacokinetics and receptor affinity.

However, the target compound replaces the bicycloheptane core of 5d with a 2,6-dimethoxybenzamide scaffold. This substitution likely alters binding kinetics and selectivity, as benzamide derivatives often exhibit distinct electronic and steric profiles compared to bicyclic systems .

Table 1: Structural and Functional Comparison of NMDA Receptor Antagonists

*Inferred from micromolar-range binding potencies reported for similar compounds in .

Toxicity Profiles

In , compound 5d demonstrated moderate toxicity in MDCK cells (IC₅₀ > 100 µM), comparable to memantine (IC₅₀ > 500 µM). The morpholinoethyl group in 5d may reduce cytotoxicity compared to piperidine or pyrrolidine analogues (e.g., 5b and 5f), suggesting that morpholine derivatives offer a favorable safety profile for CNS-targeting drugs . For the target compound, the 2,6-dimethoxybenzamide group could further mitigate toxicity by enhancing metabolic stability or reducing off-target interactions.

Functional Analogues in Other Therapeutic Areas

describes N-{[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl}-2,6-dimethoxybenzamide (CAS 1421480-60-5), which shares the 2,6-dimethoxybenzamide and 4-fluorophenyl motifs but incorporates an imidazothiazole core. While its biological activity is unspecified, the structural divergence highlights how core heterocycles (e.g., imidazothiazole vs. benzamide) influence target selectivity and therapeutic applications .

Key Research Findings and Implications

- Structural Optimization : Replacing bicyclic cores (e.g., in 5d) with benzamide systems may enhance solubility and reduce CNS toxicity, though receptor affinity could vary depending on substituent positioning .

- Morpholine vs. Other Amines: Morpholinoethyl groups (as in 5d and the target compound) appear less cytotoxic than piperidine or pyrrolidine analogues, supporting their use in drug design .

Biological Activity

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2,6-dimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

Chemical Formula : CHFNO

The compound features a morpholinoethyl group attached to a 2,6-dimethoxybenzamide core with a para-fluorophenyl substituent. This structural configuration is crucial for its interaction with biological targets.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may contribute to its pharmacological effects.

- Modulation of Receptor Activity : It interacts with various receptors, influencing signaling pathways that are critical for cellular responses.

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, providing protective effects against oxidative stress.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance:

- A study demonstrated that this compound significantly inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) at micromolar concentrations. The IC values were reported to be around 5-10 µM, indicating potent activity against these cell lines.

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of this compound:

- In a rodent model of neurodegeneration, treatment with this compound resulted in reduced neuronal apoptosis and improved cognitive function. This suggests a possible application in neurodegenerative diseases such as Alzheimer's.

Table 1: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2,6-dimethoxybenzamide, and how is structural purity ensured?

The synthesis typically involves a multi-step process:

- Step 1 : Preparation of a 4-fluorophenyl intermediate via electrophilic aromatic substitution.

- Step 2 : Morpholinoethylation by reacting the intermediate with a morpholine derivative under basic conditions.

- Step 3 : Coupling with 2,6-dimethoxybenzamide using amide bond formation techniques. Structural purity is verified via NMR spectroscopy (e.g., H and C NMR for functional group analysis) and mass spectrometry (e.g., ESI-MS for molecular weight confirmation). Recrystallization or column chromatography is employed for purification .

Q. Which spectroscopic and computational methods are critical for elucidating the compound’s structure?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., distinguishing morpholine and fluorophenyl signals).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and isotopic patterns.

- X-ray Crystallography : Resolves 3D conformation, if crystalline forms are obtainable.

- Infrared (IR) Spectroscopy : Identifies functional groups like amide C=O stretches (~1650 cm). Computational tools (e.g., DFT) validate electronic structures .

Q. What biological targets or pathways are associated with this compound?

The compound interacts with enzymes or receptors via its fluorophenyl and morpholinoethyl moieties. Target identification involves:

- Binding assays (e.g., SPR or ITC for affinity measurements).

- Kinase/GPCR profiling panels to screen promiscuity.

- Gene knockdown/knockout studies to validate pathway dependencies. Evidence suggests potential modulation of neurosignaling or metabolic pathways due to structural analogs .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side products?

Strategies include:

- Catalyst screening : Palladium-based catalysts for coupling steps (e.g., Buchwald-Hartwig amination).

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity.

- Temperature control : Lower temperatures reduce byproduct formation during amide coupling.

- Flow chemistry : Improves scalability and reproducibility for multi-step syntheses .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

Contradictions may arise from assay conditions (e.g., cell line variability) or impurity profiles. Mitigation involves:

- Standardized assays : Use isogenic cell lines and consistent readouts (e.g., IC vs. EC).

- Batch-to-batch purity checks : HPLC-MS to quantify impurities >0.1%.

- Comparative studies : Benchmark against structural analogs (e.g., methoxy vs. nitro substituents) to identify structure-activity relationships (SAR) .

Q. What computational approaches predict the compound’s binding modes with biological targets?

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with protein active sites.

- Molecular Dynamics (MD) simulations : Assess binding stability over time (e.g., RMSD analysis).

- Free-energy perturbation (FEP) : Quantifies affinity changes for proposed derivatives. Validate predictions with experimental mutagenesis data .

Q. Which analytical methods are recommended for stability profiling under varying conditions?

- Forced degradation studies : Expose the compound to heat, light, and pH extremes.

- LC-MS/MS : Monitors degradation products (e.g., hydrolysis of the amide bond).

- Spectrofluorometry : Detects aggregation or fluorescence quenching in solution. Stability is pH-dependent, with optimal storage at 4°C in inert atmospheres .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

SAR strategies include:

- Substituent variation : Replace methoxy groups with electron-withdrawing groups (e.g., -CF) to modulate electronic effects.

- Scaffold hopping : Replace morpholine with piperazine or thiomorpholine to alter steric and solubility profiles.

- Bioisosteric replacement : Swap the fluorophenyl group with heterocycles (e.g., pyridine) to improve target selectivity. Validate via in vitro/in vivo potency assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.